3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
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Overview
Description
3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a phenylmorpholino group, and a benzamide moiety, which contribute to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target, the mitogen-activated protein kinase 14, influencing its activity . The changes resulting from this interaction are currently under investigation.
Biochemical Pathways
Given its target, it is likely to influence pathways regulated by the mitogen-activated protein kinase 14 . The downstream effects of these interactions are subject to ongoing research.
Result of Action
Given its interaction with the Mitogen-activated protein kinase 14, it is likely to influence cellular processes regulated by this kinase .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the condensation of benzoic acid with an appropriate amine under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenylmorpholino Group: The phenylmorpholino group can be attached through nucleophilic substitution reactions involving a suitable phenylmorpholine derivative and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorine or phenylmorpholino groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-3-bromobenzamide: Similar in structure but with a bromine atom instead of a phenylmorpholino group.
2-fluoro-N-butylbenzamide: Lacks the phenylmorpholino group, making it less complex.
N-(4-fluorophenyl)-3-chlorobenzamide: Contains a chlorine atom instead of a phenylmorpholino group.
Uniqueness
3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is unique due to the presence of both the fluorine atom and the phenylmorpholino group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c22-19-10-6-9-18(15-19)21(25)23-11-4-5-12-24-13-14-26-20(16-24)17-7-2-1-3-8-17/h1-3,6-10,15,20H,4-5,11-14,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNMXUWRODFMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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